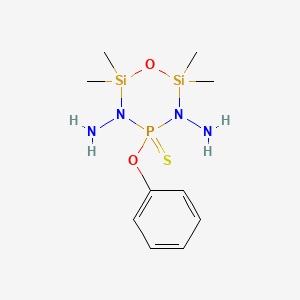
N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide is an organic compound characterized by its sulfonamide and benzamide functional groups. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide typically involves the reaction of 4-amino-2,5-dimethoxybenzenesulfonyl chloride with benzamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2,5-dimethoxybenzenesulfonamide
- N-(4-Methyl-2,5-dimethoxybenzene-1-sulfonyl)benzamide
- N-(4-Chloro-2,5-dimethoxybenzene-1-sulfonyl)benzamide
Uniqueness
N-(4-Amino-2,5-dimethoxybenzene-1-sulfonyl)benzamide is unique due to its specific functional groups and the resulting chemical properties. The presence of both sulfonamide and benzamide groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research applications.
Propiedades
Número CAS |
66136-77-4 |
|---|---|
Fórmula molecular |
C15H16N2O5S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-(4-amino-2,5-dimethoxyphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C15H16N2O5S/c1-21-12-9-14(13(22-2)8-11(12)16)23(19,20)17-15(18)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3,(H,17,18) |
Clave InChI |
SOYLSEMHEWDALE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1N)OC)S(=O)(=O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


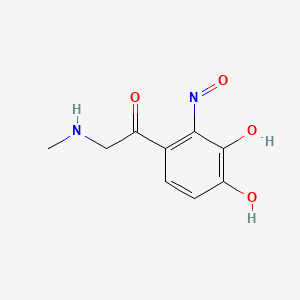
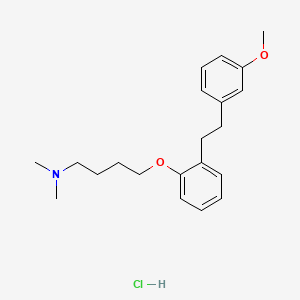
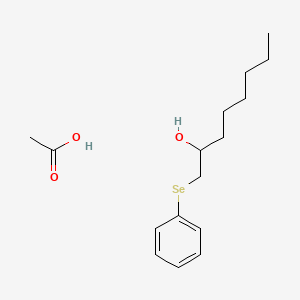

![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)
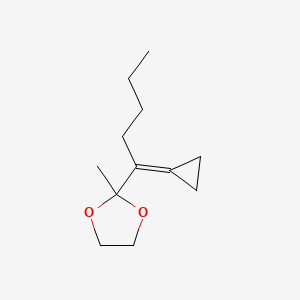
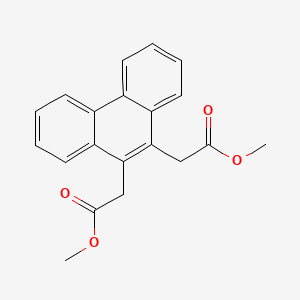

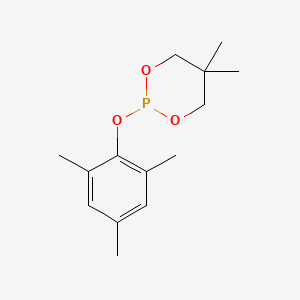
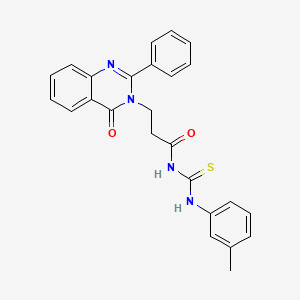
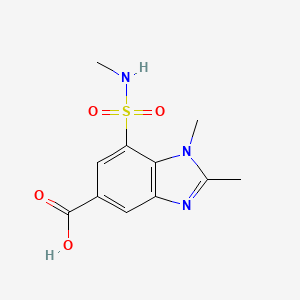
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)

